molecular formula C9H7FN2O2 B12455811 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole

3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B12455811
M. Wt: 194.16 g/mol
InChI Key: IPRPRSUUENXKBF-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 3-fluoro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluoro-4-methoxybenzohydrazide with a suitable nitrile oxide precursor under acidic or basic conditions . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Additionally, the combination of the fluoro and methoxy substituents enhances its chemical reactivity and potential biological activity.

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H7FN2O2/c1-13-8-3-2-6(4-7(8)10)9-11-5-14-12-9/h2-5H,1H3

InChI Key

IPRPRSUUENXKBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC=N2)F

Origin of Product

United States

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